{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine
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Overview
Description
The compound “{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine” is a complex organic molecule featuring a pyrrolidine ring substituted with a fluorine atom and a pyrimidin-2-ylmethyl group
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to be used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives play a significant role in the biological activity of many compounds . For instance, in the case of l-proline, the endo conformer is preferred, whereas trans-4-fluoroproline and cis-4-fluoroproline favor the exo and endo envelope conformation, respectively .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A related compound, 3,3-difluoropyrrolidin-1-yl{(2 s ,4 s )-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (pf-00734200), was found to be eliminated by both metabolism and renal clearance .
Result of Action
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s known that the pharmacological activity of compounds can be influenced by various factors, including the physicochemical properties of the compound, the physiological state of the organism, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine” typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Pyrimidin-2-ylmethyl Group: This step involves a nucleophilic substitution reaction where the pyrimidin-2-ylmethyl group is attached to the pyrrolidine ring.
Methylation: The final step involves the methylation of the amine group, typically using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrimidin-2-ylmethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of pyrrolidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidin-2-ylmethyl derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its specific structural features.
Medicine
In medicinal chemistry, “{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine” is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- {[(2S,4S)-4-chloro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine
- {[(2S,4S)-4-bromo-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine
- {[(2S,4S)-4-iodo-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine
Uniqueness
The presence of the fluorine atom in “{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine” imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4/c1-13-6-10-5-9(12)7-16(10)8-11-14-3-2-4-15-11/h2-4,9-10,13H,5-8H2,1H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMOVJCGRWAXNV-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(CN1CC2=NC=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C[C@@H](CN1CC2=NC=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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